molecular formula C10H6FNO B3220413 6-Fluoroquinoline-3-carbaldehyde CAS No. 1196154-66-1

6-Fluoroquinoline-3-carbaldehyde

Cat. No. B3220413
CAS RN: 1196154-66-1
M. Wt: 175.16 g/mol
InChI Key: PUMHTKUNRZZGSF-UHFFFAOYSA-N
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Description

6-Fluoroquinoline-3-carbaldehyde is a chemical compound with the molecular formula C10H6FNO . It is a liquid and should be stored in a dark place, sealed in dry, at room temperature .


Synthesis Analysis

The synthesis of this compound involves the application of the Vilsmeier–Haack reaction . The chlorine in the fluoroquinoline-3-carbaldehyde is replaced with various nucleophiles . The aldehyde functional group is also converted to carboxylic acid and imine groups using an oxidizing agent and various amines .


Molecular Structure Analysis

The molecular structure of this compound is characterized by spectroscopic methods . The molecular weight of this compound is 175.16 .


Chemical Reactions Analysis

The chemical reactions involving this compound include the replacement of the chlorine in the fluoroquinoline-3-carbaldehyde with various nucleophiles . The aldehyde functional group is also converted to carboxylic acid and imine groups using an oxidizing agent and various amines .

Scientific Research Applications

Synthesis and Biological Activities

6-Fluoroquinoline-3-carbaldehyde and its derivatives have been extensively studied in the field of organic chemistry, particularly in the synthesis of various biologically active compounds. A study by Hamama et al. (2018) in "RSC Advances" highlights the synthesis of quinoline ring systems, including this compound, and their applications in constructing fused or binary quinoline-core heterocyclic systems. The biological evaluation of these compounds has shown potential in various areas, though the specific activities depend on the nature of the derivative synthesized (Hamama et al., 2018).

Antimicrobial Properties

Pirgal (2022) explored the antimicrobial properties of derivatives of 2,7-dichloro-6-fluoroquinoline-3-carbaldehyde, synthesized through various chemical treatments. These compounds exhibited moderate activity against Gram-positive and Gram-negative bacterial strains, suggesting their potential use as antimicrobial agents (Pirgal, 2022).

Corrosion Inhibition

In the field of materials science, Lgaz et al. (2017) investigated the corrosion inhibition properties of 2,6-dichloroquinoline-3-carbaldehyde and related compounds. Their research, published in the "Journal of Molecular Liquids," demonstrated that these quinoline derivatives are excellent inhibitors for mild steel corrosion in acidic environments, showing potential applications in metal preservation and protection (Lgaz et al., 2017).

Mechanism of Action

Target of Action

6-Fluoroquinoline-3-carbaldehyde, a derivative of quinoline, primarily targets E. coli DNA Gyrase B and human topoisomerase IIα . These enzymes play crucial roles in DNA replication, making them attractive targets for antibacterial and anticancer drugs.

Mode of Action

The compound interacts with its targets through a process known as molecular docking . This interaction results in the inhibition of the enzymes, thereby preventing DNA replication and cell division. The binding affinities of the synthesized compounds were from −6.1 to −7.2 kcal/mol against E. coli DNA gyrase B and −6.8 to −7.4 kcal/mol against human topoisomerase IIα .

Biochemical Pathways

It’s known that the inhibition of dna gyrase and topoisomerase iiα disrupts dna replication, leading to cell death . This makes the compound potentially useful in the treatment of bacterial infections and cancer.

Pharmacokinetics

All of the synthesized compounds obeyedLipinski’s rule of five without violation , suggesting good bioavailability

Result of Action

The compound exhibits antibacterial activity , with an inhibition zone (IZ) beyond 9.3 mm . It was found to be active against E. coli, P. aeruginosa, S. aureus, and S. pyogenes . Additionally, the compound showed antioxidant activity , with IC50 values ranging from 5.31 to 16.71 μg/mL .

Safety and Hazards

6-Fluoroquinoline-3-carbaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . It should be handled with care, using protective gloves, protective clothing, eye protection, and face protection .

Future Directions

Research on 6-Fluoroquinoline-3-carbaldehyde and its derivatives is ongoing, with a focus on their biological activities such as antibacterial and antioxidant activities . The compounds synthesized from this compound have shown activity against both Gram-positive and Gram-negative bacterial strains . Future research may focus on optimizing these compounds for use as broad-spectrum bactericidal agents .

properties

IUPAC Name

6-fluoroquinoline-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO/c11-9-1-2-10-8(4-9)3-7(6-13)5-12-10/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUMHTKUNRZZGSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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